H-Trp-Tyr-OH
Overview
Description
Trp-tyr, also known as tryptophan-tyrosine, is a dipeptide composed of the amino acids tryptophan and tyrosine. This compound is of significant interest due to its role in various biological processes and its potential applications in scientific research. Tryptophan is an essential amino acid that serves as a precursor for several important biomolecules, while tyrosine is a non-essential amino acid involved in protein synthesis and various metabolic pathways.
Mechanism of Action
Target of Action
H-Trp-Tyr-OH, also known as Trp-tyr, is a dipeptide composed of the amino acids tryptophan (Trp) and tyrosine (Tyr) Trp is a precursor for the synthesis of serotonin, a neurotransmitter, while Tyr is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine .
Biochemical Pathways
Trp and Tyr are involved in several biochemical pathways. Trp is primarily metabolized through the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate physiological functions, including inflammation, metabolism, immune responses, and neurological function . Tyr, on the other hand, is involved in the synthesis of catecholamines and melanin .
Pharmacokinetics
Peptides generally have good bioavailability and are rapidly absorbed in the gastrointestinal tract .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other amino acids can compete with Trp and Tyr for transport across the blood-brain barrier, potentially affecting their availability in the brain . Additionally, factors such as diet, gut microbiota, and stress can influence the metabolism of Trp and Tyr .
Biochemical Analysis
Biochemical Properties
H-Trp-Tyr-OH participates in numerous biochemical reactions. Tryptophan, one of its components, is the largest of all twenty amino acids and is essential in many biochemical processes . It is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . Tyrosine, the other component, is involved in various biochemical reactions, including the formation of dityrosine and ditryptophan bonds, which are associated with protein crosslinking .
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by the properties of its constituent amino acids, tryptophan and tyrosine. For instance, tryptophan residues demonstrate higher surface accessibility in proteins of the “alpha/beta” class . Tyrosine residues, on the other hand, have been found to influence the microenvironment around them in the protein molecule .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with various biomolecules. For instance, the aromatic side chain of tryptophan interacts with multiple other side chains in the protein, befitting its strategic locations in the protein structure . The interaction of tyrosine with other amino acids can lead to the formation of crosslinks, including Tyr-Trp species .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings can be observed through changes in fluorescence spectra. For instance, the fluorescence spectra peak of tryptophan is 341 nm , while that of tyrosine is 295 nm . These spectral characteristics can be used in biophysical and biochemical investigations .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on the individual amino acids can provide some insights. For instance, the consumption of tryptophan has been found to decrease locomotor activity in animals, while the addition of tyrosine maintained locomotor activity with age .
Metabolic Pathways
Tryptophan and tyrosine, the components of this compound, are involved in various metabolic pathways. Tryptophan is degraded via two parallel pathways: the serotonin pathway and the kynurenine pathway . Tyrosine, on the other hand, is involved in the formation of dityrosine and ditryptophan bonds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by the properties of its constituent amino acids. For instance, the thyroid hormone, which is structurally similar to tyrosine, is transported across the cell membrane by the human system L amino acid transporter .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the properties of its constituent amino acids. For instance, the STRK1-YFP fusion protein, which contains tryptophan, was found to specifically localize at the plasma membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tryptophan-tyrosine can be achieved through standard peptide coupling reactions. One common method involves the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions. The general reaction scheme is as follows:
- Activation of the carboxyl group of tryptophan with DCC.
- Coupling of the activated tryptophan with the amino group of tyrosine in the presence of HOBt.
- Purification of the resulting dipeptide using chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of tryptophan-tyrosine may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified to obtain the desired dipeptide.
Chemical Reactions Analysis
Types of Reactions
Tryptophan-tyrosine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups of the dipeptide, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the dipeptide, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under aerobic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include crosslinked peptides, modified dipeptides with altered functional groups, and various derivatives with unique chemical properties.
Scientific Research Applications
Tryptophan-tyrosine has a wide range of applications in scientific research:
Chemistry: The dipeptide is used as a model compound to study peptide bond formation and cleavage, as well as to investigate the reactivity of amino acid side chains.
Comparison with Similar Compounds
Similar Compounds
Dityrosine: A crosslinked product formed from two tyrosine residues.
Ditryptophan: A crosslinked product formed from two tryptophan residues.
Phenylalanine-tyrosine: A dipeptide composed of phenylalanine and tyrosine, similar in structure to tryptophan-tyrosine but with different chemical properties.
Uniqueness
Tryptophan-tyrosine is unique due to its ability to form crosslinks between proteins, which is not as commonly observed with other dipeptides. This property makes it particularly valuable for studying protein-protein interactions and the effects of oxidative stress on protein structure and function .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYLDKGBCJGJGW-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941418 | |
Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19653-76-0 | |
Record name | L-Tryptophyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19653-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tryptophyltyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019653760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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